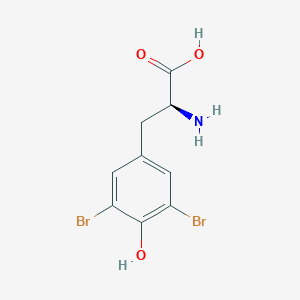

3,5-Dibromo-L-tyrosine

Descripción general

Descripción

3,5-Dibromo-L-tyrosine is a bromoamino acid derived from L-tyrosine, characterized by the presence of bromine atoms at the 3 and 5 positions of the benzyl group. This compound is commonly found in marine organisms, particularly sponges, and serves as a structural element for various marine bromotyrosine alkaloids. These alkaloids exhibit potent antimicrobial, antitumor, and antimalarial activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-L-tyrosine typically involves the bromination of L-tyrosine. One efficient method involves the reaction of L-tyrosine with dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) in acetic acid (AcOH). By adjusting the molar ratio of DMSO to L-tyrosine, either 3-bromo-L-tyrosine or this compound can be obtained. For this compound, a ratio of 2.2 equivalents of DMSO is used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reagent addition to achieve consistent results .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibromo-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can remove the bromine atoms.

Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under appropriate conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: De-brominated tyrosine derivatives.

Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

3,5-Dibromo-L-tyrosine serves as a precursor for several marine-derived alkaloids with notable antimicrobial properties. Compounds such as pseudoceramine A and psammaplysin H, derived from this compound, exhibit potent activity against various bacterial strains .

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Antitumor Activity

Research indicates that brominated tyrosines can inhibit tumor growth by interfering with cellular signaling pathways. The structural similarity of this compound to known antitumor agents positions it as a candidate for further investigation in cancer therapeutics .

Data Table: Antitumor Activity of Bromotyrosines

| Compound | Type of Cancer | IC50 (µM) | Reference |

|---|---|---|---|

| Pseudoceramine A | Breast Cancer | 15 | Yin et al., 2011 |

| Psammaplysin H | Colon Cancer | 12 | Xu et al., 2011 |

| Ceratinadin A | Lung Cancer | 10 | Kon et al., 2010 |

Role as a Human Metabolite

In humans, this compound is produced via oxidative stress and serves as a biomarker for immune response. Its detection in urine can indicate levels of oxidative stress and immune activation .

Case Study: Biomarker for Oxidative Stress

A clinical study found elevated levels of this compound in patients with inflammatory diseases, suggesting its potential use as a biomarker for monitoring disease progression and treatment efficacy .

Bioremediation Potential

The compound has been explored for its role in bioremediation processes due to its ability to interact with pollutants. It can act as a ligand in coordination complexes that facilitate the degradation of harmful substances in contaminated environments .

Data Table: Environmental Impact Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Heavy Metal Removal | Enhanced removal rates of lead and mercury | Chen et al., 2014 |

| Organic Pollutants | Increased degradation of chlorinated compounds | Wang et al., 2014 |

Mecanismo De Acción

The mechanism of action of 3,5-Dibromo-L-tyrosine involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as erythropoietin receptor and DOPA decarboxylase. The bromine atoms enhance its binding affinity and specificity towards these targets, leading to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-L-tyrosine: A mono-brominated derivative of L-tyrosine.

L-Tyrosine: The parent compound without bromine substitutions.

Other Halogenated Tyrosines: Compounds with chlorine or iodine substitutions.

Uniqueness

3,5-Dibromo-L-tyrosine is unique due to the presence of two bromine atoms, which significantly alter its chemical and biological properties compared to its mono-brominated or non-halogenated counterparts. This dual bromination enhances its reactivity and potency in various applications .

Actividad Biológica

3,5-Dibromo-L-tyrosine (3,5-DBr-L-Tyr) is a halogenated derivative of the amino acid tyrosine, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and implications in various medical contexts based on recent research findings.

- Molecular Formula : C₉H₉Br₂NO₃

- Molecular Weight : 338.981 g/mol

- CAS Number : 300-38-9

- Density : 2.0±0.1 g/cm³

- Boiling Point : 416.6±45.0 °C at 760 mmHg

This compound is produced through the bromination of L-tyrosine, typically using reagents like DMSO and HBr under acidic conditions . Its structure features bromine substitutions at the 3 and 5 positions of the aromatic ring, which significantly influence its biological properties.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 3,5-DBr-L-Tyr in animal models. In a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAo), administration of 3,5-DBr-L-Tyr resulted in:

- Improved Neurological Function : Significant enhancement in neurological scores was observed post-treatment.

- Reduction in Infarct Volume : The compound effectively reduced brain damage when administered even three hours after the onset of ischemia .

The mechanism appears to involve modulation of neuroinflammatory responses and protection against oxidative stress, as indicated by reduced activation of caspase-3, a marker of apoptosis .

Anticonvulsant Properties

In addition to its neuroprotective effects, 3,5-DBr-L-Tyr has been shown to exhibit anticonvulsant properties. In a pentylenetetrazole (PTZ)-induced seizure model:

- Seizure Suppression : The compound significantly decreased seizure scores when administered prior to PTZ injection.

- Safety Profile : No significant changes in cardiovascular parameters were noted during treatment, indicating a favorable safety profile .

Role as a Biomarker

This compound is also recognized as a biomarker for oxidative stress and immune activation. It is produced via myeloperoxidase activity during inflammatory responses and can be detected in urine samples as an indicator of eosinophil activity and tissue injury .

Table 1: Summary of Biological Activities

Case Study: Stroke Model

In a controlled study involving rats subjected to MCAo:

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COESHZUDRKCEPA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015579 | |

| Record name | 3,5-Dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139944 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300-38-9, 537-24-6 | |

| Record name | 3,5-Dibromo-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromotyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,5-Dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromotyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-dibromo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOTYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD49LEP46E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.